1-(ethoxymethyl)-1H-imidazol-4-amine
Description
1-(Ethoxymethyl)-1H-imidazol-4-amine is an imidazole derivative featuring an ethoxymethyl group at the 1-position and an amine group at the 4-position of the heterocyclic ring. The ethoxymethyl group introduces both ether and alkyl functionalities, which may enhance solubility in polar organic solvents compared to simpler alkyl substituents .
Properties
IUPAC Name |
1-(ethoxymethyl)imidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-3-6(7)8-4-9/h3-4H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYFBNVWCNWGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxymethyl)-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyl chloroformate to form 1-(ethoxymethyl)imidazole, followed by the introduction of an amine group at the 4-position using ammonia or an amine source under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxymethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazole-4-amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 1- or 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole-4-amine.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(Ethoxymethyl)-1H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may interfere with the replication of viruses or the growth of bacteria by targeting essential proteins or enzymes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The ethoxymethyl group in 1-(ethoxymethyl)-1H-imidazol-4-amine is expected to provide intermediate lipophilicity compared to methyl (hydrophobic) and nitro (polar) groups.
- The amine at the 4-position likely enhances hydrogen-bonding capacity, which is critical for interactions in biological systems or coordination chemistry.
Structural and Electronic Comparisons
- Electron-Donating vs. Withdrawing Groups :
- Steric Effects :
- Ethoxymethyl’s larger size compared to methyl may hinder rotation around the N1-C bond, influencing conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
